
3-(2-溴-4-氯-3,5-二甲基苯氧基)-吡咯烷盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C12H16BrCl2NO and its molecular weight is 341.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分析化学
3-(2-溴-4-氯-3,5-二甲基苯氧基)-吡咯烷盐酸盐: 用于分析化学中色谱方法的开发 。其独特的结构使其能够用作设备校准和分析技术(如HPLC和质谱)验证中的标准或参考化合物。
生物制药研究
在生物制药领域,该化合物在药物-受体相互作用的研究中得到应用 。其溴和氯取代基使其成为卤键研究的合适候选者,卤键研究对于理解各种药物的药效学至关重要。
材料科学
该化合物的分子结构包含溴和氯原子,使其成为合成先进材料的潜在候选者 。研究人员可以探索其在创建具有特定特性的新型聚合物或涂层中的应用,例如提高耐热性或耐化学降解性。
环境科学
环境科学家可能会研究该化合物的降解产物及其对环境的影响 。这对于评估新化学品在广泛使用或处置之前其安全性以及对生态的影响尤为重要。
生物化学
在生物化学中,该化合物可用于研究酶-底物相互作用,尤其是在卤代化合物发挥作用的体系中 。它还可以用于追踪涉及卤代代谢物的生物化学途径。
药理学
从药理学角度来看,该化合物可以探索其潜在的治疗作用,因为它与已知的药效团结构相似 。它可能成为针对神经系统疾病或炎症性疾病的新药开发中的先导化合物。
农业
该化合物在农业中的潜在应用可能是开发新的杀虫剂或除草剂 。其卤代结构可能提供针对害虫或杂草的新作用机制,有助于更有效的作物保护策略。
杂环化合物合成
最后,该化合物可以作为合成复杂杂环化合物的先驱 。这些化合物通常用于开发新型药物、农用化学品和染料。
属性
IUPAC Name |
3-(2-bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c1-7-5-10(11(13)8(2)12(7)14)16-9-3-4-15-6-9;/h5,9,15H,3-4,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFGOHGQUATPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
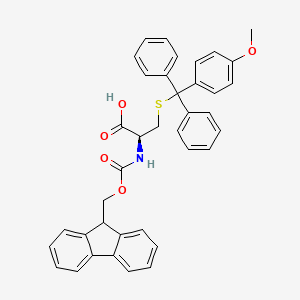
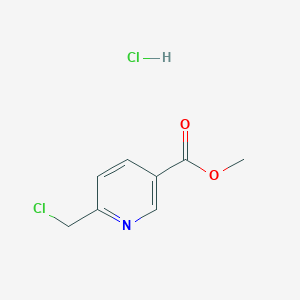
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)
![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)
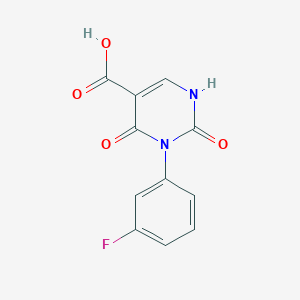
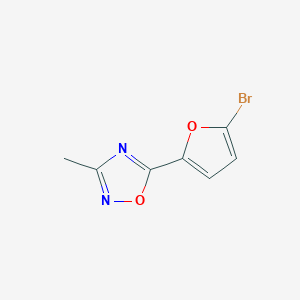
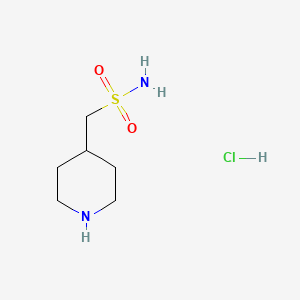

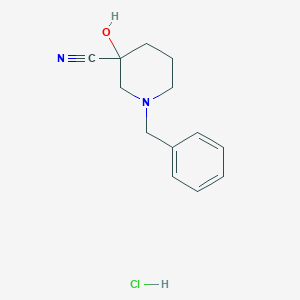
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
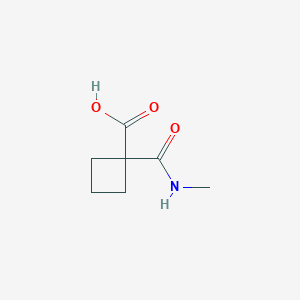
![2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1443225.png)
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)

